molecular formula C30H38N2O5 B11621755 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11621755
M. Wt: 506.6 g/mol
InChI Key: QSGSHDZUFWIQGJ-BYCLXTJYSA-N
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Description

4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as ethoxy, methyl, hydroxy, morpholinyl, and isopropyl

Preparation Methods

The synthesis of 4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of α-bromoacrylic acid esters, which are converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines such as morpholine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O5/c1-5-37-25-12-11-24(19-21(25)4)28(33)26-27(23-9-7-22(8-10-23)20(2)3)32(30(35)29(26)34)14-6-13-31-15-17-36-18-16-31/h7-12,19-20,27,33H,5-6,13-18H2,1-4H3/b28-26+

InChI Key

QSGSHDZUFWIQGJ-BYCLXTJYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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